Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane

Surface Modification Self-Assembled Monolayers Hydrolytic Stability

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane (CAS 68092-71-7) is a bifunctional organochlorosilane coupling agent featuring a single Si–Cl reactive center and a distal benzyl chloride moiety. It is supplied as a liquid with a flash point of 87 °C and a boiling range of 134 °C, and it exhibits high hydrolytic sensitivity (Gelest scale 8: reacts rapidly with moisture, water, and protic solvents).

Molecular Formula C11H16Cl2Si
Molecular Weight 247.23 g/mol
CAS No. 68092-71-7
Cat. No. B1580829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane
CAS68092-71-7
Molecular FormulaC11H16Cl2Si
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC1=CC=C(C=C1)CCl)Cl
InChIInChI=1S/C11H16Cl2Si/c1-14(2,13)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-9H2,1-2H3
InChIKeyFPDXRQODEPQHSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane (CAS 68092-71-7) for Controlled Surface Functionalization and Polymer Initiator Procurement


Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane (CAS 68092-71-7) is a bifunctional organochlorosilane coupling agent featuring a single Si–Cl reactive center and a distal benzyl chloride moiety [1]. It is supplied as a liquid with a flash point of 87 °C and a boiling range of 134 °C, and it exhibits high hydrolytic sensitivity (Gelest scale 8: reacts rapidly with moisture, water, and protic solvents) . Unlike multifunctional chlorosilanes that can form crosslinked oligomeric networks upon hydrolysis, this compound's monofunctional dimethylchlorosilane head limits surface attachment to a single covalent bond, enabling the fabrication of defined, low-order self-assembled monolayers (SAMs) on native oxide silicon [2]. This structural feature directly supports its demonstrated roles as a surface initiator for atom transfer radical polymerization (ATRP) and as a heterofunctional linking agent in precision block copolymer synthesis [1][3].

Why Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane (CAS 68092-71-7) Cannot Be Interchanged with Generic Trichlorosilane or Trialkoxysilane Analogs


Simple one-to-one substitution of this compound with a trichlorosilane analog such as p-chloromethylphenyltrichlorosilane (CMPS) or a trialkoxysilane fails because the number of hydrolyzable groups on silicon dictates the polymerization pathway during surface deposition and the resulting film architecture [1]. Trichlorosilanes form crosslinked, often multilayer films dominated by bulk oligomerization, even at sub-monolayer coverages [2]. In contrast, the target dimethylmonochlorosilane limits the surface reaction to a single condensation event per molecule, which promotes direct chemisorption and yields more defined, disordered but monolayer-limited films [2]. For procurement decisions, substituting a trialkoxy version (e.g., (chloromethyl)phenethyltriethoxysilane) introduces a different hydrolysis rate and requires a catalyst for surface bonding, drastically altering process conditions and reproducibility in applications requiring solvent-free or rapid anhydrous deposition [3]. The following quantitative evidence confirms where these architectural and kinetic differences translate into measurable performance gaps.

Quantitative Differentiation Evidence for Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane (68092-71-7) Versus Closest Analogs


Hydrolytic Sensitivity: Dimethylchlorosilane vs. Trichlorosilane Surface Reactivity Ranking

The target compound exhibits a Gelest hydrolytic sensitivity rating of 8 (reacts rapidly with moisture, water, protic solvents) [1]. This rating, while indicating high reactivity, is assigned to a monofunctional chlorosilane. In contrast, the closest trichlorosilane analog, p-chloromethylphenyltrichlorosilane (CMPS), also rates 8 , but its three Si–Cl bonds lead to rapid oligomerization and gelation under identical atmospheric moisture conditions, as demonstrated by AFM [2]. The practical differentiation is not the sensitivity number itself, but the architectural consequence: one Si–Cl bond yields monolayer-limited deposition, whereas three Si–Cl bonds drive multilayer growth even at sub-monolayer coverages [2].

Surface Modification Self-Assembled Monolayers Hydrolytic Stability

SAM Thickness Control: Monochlorosilane vs. Trichlorosilane Deposition on Native Oxide Silicon

Langmuir 2008 reports that 1-(dimethylchlorosilyl)-2-(p,m-chloromethylphenyl)ethane (CMPEMS, the mixed isomer equivalent of the target compound) deposits as moderate coverage, disordered SAMs limited to direct chemisorption, whereas CMPS films rapidly transition to multilayer growth dominated by bulk oligomerization [1]. Ellipsometry measurements indicate that CMPEMS films remain at monolayer thickness (~1.0–1.5 nm) under conditions where CMPS films exceed 5 nm due to vertical polymerization [1][2]. The absence of horizontal crosslinking provides a reproducible, uniform film thickness that is critical for sub-100-nm lithographic patterning.

Nanolithography Thin Films Ellipsometry

Water Contact Angle: CMPEMS vs. CMPS SAM Wettability Comparison

The Langmuir study monitored film chemisorption via sessile water drop contact angle (θw). The CMPEMS SAMs consistently exhibit a lower θw (approximately 70°–75°) compared to the more hydrophobic and rough CMPS films (θw ~80°–85°), reflecting the absence of vertical polymerization and a more defined aromatic surface [1]. This quantitative wettability gap is reproducible after standard rinsing and drying protocols.

Wettability Surface Energy Contact Angle Goniometry

ATRP Surface Initiator Performance: Initiator Density and Polymer Brush Growth

The Gelest datasheet identifies this compound as an ATRP surface initiator, referencing the work of von Werne and Patten (JACS 1999) [1]. In related studies using the trichloro analog (2-(m,p-chloromethylphenyl)ethyltrichlorosilane), the initiator density on silica was varied from ~0.2 to 1.5 initiators/nm² by co-deposition with phenethyltrichlorosilane [2]. The target dimethylchlorosilane, when used as a pure monolayer, yields initiator sites exclusively at the benzyl chloride position with a theoretical maximum density of ~2.5 molecules/nm² based on the molecular cross-section [3]. Practical grafting densities of polymethacrylate brushes initiated from this silane monolayer reach levels sufficient for sub-100-nm resolution patterning, as demonstrated by the successful fabrication of metal features [3].

Surface-Initiated ATRP Polymer Brushes Grafting Density

Block Copolymer Linking Efficiency: Selective Reactivity of the Chlorosilane Group in Heterofunctional Coupling

In the synthesis of linear tetrablock quarterpolymers (styrene-isoprene-dimethylsiloxane-2-vinylpyridine), the compound served as the heterofunctional linking agent, where the dimethylchlorosilane group selectively reacts with living poly(dimethylsiloxane)lithium, leaving the chloromethyl group intact for subsequent functionalization [1]. The combined SEC, membrane osmometry, and NMR characterization confirmed high structural and compositional homogeneity of the resulting multiblock copolymers (Mn 117–177 kg/mol). This site selectivity is not achievable with the trichlorosilane analog, which would undergo multiple nucleophilic substitutions at silicon, leading to branching or crosslinking.

Anionic Polymerization Block Copolymer Heterofunctional Linking Agent

Physical Property Benchmarks for Safe Handling and Storage Requirements

The compound requires storage under nitrogen due to moisture sensitivity, with a flash point of 87 °C and a boiling range of 134 °C . It is classified as corrosive (H314, causes severe skin burns and eye damage) with transport hazard class 8 . In comparison, the trimethoxysilane analog (chloromethylphenethyltrimethoxysilane) has a higher flash point (>110 °C) and lower acute toxicity, which may simplify shipping but comes at the cost of requiring acid or base catalysis for surface bonding . The target compound's corrosivity and moisture sensitivity demand anhydrous handling infrastructure, which must be factored into procurement logistics and facility readiness.

Chemical Safety Storage Stability Physicochemical Properties

Optimal Application Scenarios for Chloro(2-(4-(chloromethyl)phenyl)ethyl)dimethylsilane (68092-71-7) Based on Verified Evidence


Precision Nanolithography Imaging Layers on Silicon Wafers

The compound's ability to form monolayer-limited, disordered SAMs with controlled thickness (~1.0–1.5 nm) [1] and a defined water contact angle (~72°) [1] makes it the preferred precursor for fabricating imaging layers in sub-100-nm resolution photolithography and electron-beam lithography. The monofunctional Si–Cl ensures that film growth stops at direct chemisorption, avoiding the multilayer artifacts that plague trichlorosilane-based resists [2].

Surface-Initiated ATRP for Dense Polymer Brush Coatings

As an ATRP surface initiator, the benzyl chloride group provides a uniform initiation site density approaching the theoretical monolayer limit (~2.5 molecules/nm²) [3]. This enables the growth of dense, homogeneous polymer brushes used in antifouling surfaces, chromatographic stationary phases, and stimuli-responsive coatings [4]. The monofunctional architecture eliminates lateral crosslinking between initiator molecules, preserving accessibility of each benzyl chloride site.

Heterofunctional Linking in Precision Block Copolymer Synthesis

In high-vacuum anionic polymerization, the dimethylchlorosilane group reacts selectively with living polymer chain ends (e.g., P(DMS)Li), while the chloromethyl group remains intact for subsequent coupling or functionalization steps [5]. This site selectivity is essential for constructing well-defined tetrablock quarterpolymers without branching, as confirmed by SEC and NMR homogeneity analysis [5].

Specialty Silicone and Functional Polysiloxane Intermediate

The compound serves as a precursor for chloromethylphenethyl-functionalized polysiloxanes via hydrosilylation or condensation routes [6]. The resulting materials are employed in adhesion promotion, compatibilization of silicone-organic interfaces, and the synthesis of stimuli-responsive silicone elastomers. The chloromethyl group provides a handle for further nucleophilic substitution to introduce amines, thiols, or other functional groups.

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